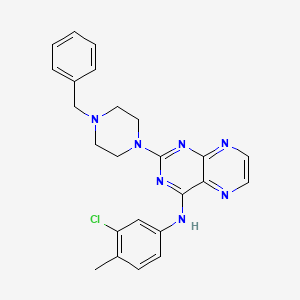

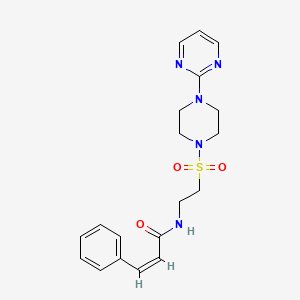

![molecular formula C22H20FN7O2 B3413386 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 946229-53-4](/img/structure/B3413386.png)

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Vue d'ensemble

Description

The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a triazole ring . Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Structure Analysis

The molecular structure of this compound is complex, containing several functional groups and rings. The pyrimidine ring is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The triazole ring is a five-membered ring containing three nitrogen atoms . The fluorophenyl group is a phenyl ring with a fluorine atom attached, and the methoxyphenyl group is a phenyl ring with a methoxy group attached .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. The pyrimidine and triazole rings, in particular, are known to participate in a variety of chemical reactions . The fluorophenyl and methoxyphenyl groups may also be involved in reactions, particularly if conditions are such that the aromaticity of the phenyl rings is disrupted .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrimidine derivatives are known to be electron-rich nitrogen-containing heterocycles . They have been introduced as antimicrobial agents and various medicines due to having N–C–S linkage in the skeleton .Mécanisme D'action

Target of Action

The primary targets of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzoyl)piperazine are likely to be specific receptors or enzymes involved in cellular signaling pathways. Given the structure, it may interact with GABA receptors or other neurotransmitter receptors, influencing neural activity .

Mode of Action

This compound likely binds to its target receptors or enzymes, altering their conformation and activity. This binding can either inhibit or activate the receptor/enzyme, leading to changes in downstream signaling pathways. For instance, if it binds to a receptor, it might prevent the natural ligand from binding, thereby inhibiting the receptor’s normal function .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets. If the compound interacts with neurotransmitter receptors, it could influence pathways related to neurotransmission, such as the GABAergic or glutamatergic pathways. This could result in altered neuronal excitability and neurotransmitter release .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action. For instance, the stability of the compound might be affected by pH, altering its efficacy. Additionally, interactions with other drugs or endogenous compounds could enhance or inhibit its action.

Would you like more detailed information on any specific aspect of this compound’s mechanism of action?

: Based on the structural similarity to known receptor ligands. : General principles of receptor-ligand interactions. : Common pathways influenced by neurotransmitter receptor modulation. : Typical ADME properties of similar compounds. : Expected cellular effects based on receptor modulation. : Influence of environmental factors on drug stability and efficacy.

Orientations Futures

The future directions for research on this compound could include further exploration of its anticancer potential , development of more efficient synthesis methods , and investigation of its physical and chemical properties . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

Analyse Biochimique

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone has been observed to influence cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it may have long-term effects on cellular function . Information on the compound’s stability and degradation is not yet available.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is believed to interact with various enzymes or cofactors .

Propriétés

IUPAC Name |

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O2/c1-32-18-8-2-15(3-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)17-6-4-16(23)5-7-17/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDVFSKVIKXISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide](/img/structure/B3413315.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[3-(4-methoxyphenyl)propanoyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3413343.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B3413354.png)

![3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B3413376.png)

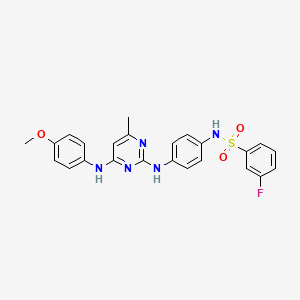

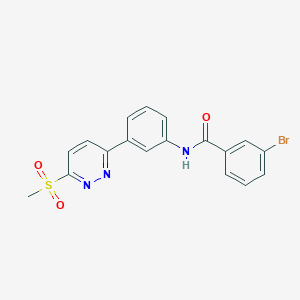

![(4-butoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413394.png)

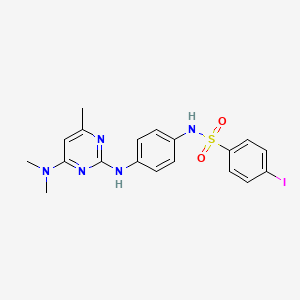

![(3,5-dimethoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413402.png)

![7-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413406.png)

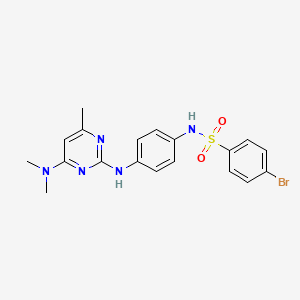

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3413414.png)